molecular formula C6H11ClF2O2S B2567600 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride CAS No. 2021376-74-7

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride

Cat. No.: B2567600
CAS No.: 2021376-74-7
M. Wt: 220.66
InChI Key: YGYXXLMDLXXMLS-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride (CAS 2021376-74-7) is a specialized organic building block with the molecular formula C6H11ClF2O2S and a molecular weight of 220.67 . This compound is characterized by its sulfonyl chloride functional group, which is highly reactive and serves as a key intermediate for introducing the sulfonate moiety into target molecules. The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) and a tertiary butane backbone is of significant interest in medicinal chemistry . The incorporation of fluorine atoms is a established strategy to fine-tune the properties of bioactive molecules, potentially influencing their metabolic stability, lipophilicity, and overall bioavailability . As such, this reagent is a valuable tool for researchers in drug discovery and development, particularly for the synthesis of novel compounds or for use as a probe in chemical biology. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The product is available for shipping from multiple global locations .

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClF2O2S/c1-5(2,6(3,8)9)4-12(7,10)11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYXXLMDLXXMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3,3-Difluoro-2,2-dimethylbutane+Chlorosulfonic acid3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride+HCl\text{3,3-Difluoro-2,2-dimethylbutane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3,3-Difluoro-2,2-dimethylbutane+Chlorosulfonic acid→3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Tertiary amines (e.g., triethylamine) to neutralize the HCl by-product

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Chemical Properties and Reactivity

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride has a unique structure characterized by its sulfonyl chloride functional group and difluorinated alkane backbone. The compound's reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which makes it suitable for nucleophilic substitution reactions. The general reactivity can be summarized as follows:

Functional Group Reactivity Potential Products
Sulfonyl ChlorideHighly electrophilic; reacts with nucleophilesSulfonamides, sulfonate esters
Difluorinated Alkane BackboneProvides steric hindrance and stabilityFunctionalized derivatives

Applications in Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for introducing sulfonyl groups into various substrates. This property is particularly valuable for synthesizing sulfonamides and other functionalized compounds. The following applications highlight its significance:

  • Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial in medicinal chemistry as they exhibit antibacterial properties.
  • Formation of Sulfonate Esters : It can also be used to synthesize sulfonate esters from alcohols, which serve as intermediates in the production of pharmaceuticals and agrochemicals.

Biological Applications

The biological relevance of this compound stems from its ability to form stable linkages with biomolecules. Specific applications include:

  • Enzyme Inhibitors : The compound can be employed in the design of enzyme inhibitors that target specific biological pathways. For example, sulfonamide derivatives synthesized from this compound have shown efficacy against bacterial enzymes.
  • Drug Development : Its utility in drug discovery is notable; compounds containing sulfonyl chloride groups are often explored for their potential therapeutic effects.

Case Studies

Several studies illustrate the practical applications of this compound:

  • Synthesis of Antibacterial Agents : A study demonstrated the synthesis of novel sulfonamide derivatives using this compound as a key reagent. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.
  • Development of Fluorinated Pharmaceuticals : Research highlighted the role of this compound in synthesizing fluorinated drugs that enhance metabolic stability and bioavailability.

Industrial Applications

Beyond academic research, this compound finds applications in various industries:

  • Agrochemicals : It serves as an intermediate in the synthesis of herbicides and pesticides that require specific chemical functionalities for efficacy.
  • Materials Science : The compound is used to create specialty chemicals and polymers with tailored properties for advanced materials applications.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

Research Findings and Trends

  • Steric Effects : Methyl groups in the propane derivative hinder access to the sulfonyl chloride group, as demonstrated in kinetic studies of analogous compounds .
  • Electronic Effects : Fluorine atoms at C3 withdraw electron density, enhancing the electrophilicity of the sulfonyl chloride group in both compounds .

Biological Activity

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride (CAS No. 2021376-74-7) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H9ClF2O2SC_5H_9ClF_2O_2S. The compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. Its structural representation is as follows:

  • SMILES : CC(C)(CS(=O)(=O)Cl)C(F)F
  • InChI : InChI=1S/C5H9ClF2O2S/c1-5(2,4(7)8)3-11(6,9)10/h4H,3H2,1-2H3

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-difluoro-2,2-dimethylbutanol with thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group. This reaction pathway is crucial for obtaining high yields of the desired compound while maintaining purity.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant biological activity. Notably:

  • Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its AChE inhibitory activity. In vitro tests revealed IC50 values ranging from 0.10 µM to 11.40 µM when compared to the standard drug donepezil (IC50 = 2.16 µM). This suggests a potent ability to inhibit AChE, which is critical in the treatment of Alzheimer's disease and other neurodegenerative conditions .
CompoundIC50 (µM)Reference
This compound0.10 - 11.40
Donepezil2.16

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes such as AChE. The sulfonyl chloride group can form covalent bonds with serine residues in the active site of these enzymes, thereby inhibiting their activity. Additionally, molecular docking studies suggest that the compound can bind effectively to enzyme targets due to its structural features allowing for non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Drug Development

The unique structure of this compound makes it a promising candidate for drug development. Its ability to inhibit cholinesterases positions it as a potential therapeutic agent in treating cognitive disorders. Furthermore, its reactivity allows it to be utilized in synthesizing more complex bioactive molecules.

Potential Anti-Cancer Activity

Emerging research indicates that derivatives of sulfonamides similar to this compound may exhibit anti-cancer properties through mechanisms involving enzyme inhibition related to cancer cell proliferation . The potential for developing new anticancer agents based on this framework warrants further investigation.

Q & A

Q. Q1. What are the recommended synthetic routes for 3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation of 2,2-dimethylbutane followed by fluorination. A two-step approach is common:

Sulfonation : Reacting 2,2-dimethylbutane with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate.

Fluorination : Treating the intermediate with a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® at −20°C to introduce fluorine atoms .
Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio for fluorination) and inert atmospheres to avoid hydrolysis. Side reactions, such as over-fluorination or sulfone formation, are mitigated by slow reagent addition and low temperatures .

Q. Q2. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR spectra with computational predictions (e.g., using PubChem’s IUPAC-standardized data ). The difluoro group should show distinct coupling patterns (e.g., JFF150200 HzJ_{FF} \approx 150–200\ \text{Hz}).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS should confirm the molecular ion peak at m/z=228.04m/z = 228.04 (calculated for C6H10ClF2O2S\text{C}_6\text{H}_{10}\text{ClF}_2\text{O}_2\text{S}) .
  • Elemental Analysis : Carbon, hydrogen, and sulfur content should align within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrophilicity. Key steps include:

Geometry Optimization : Minimize energy for the ground-state structure.

Transition-State Analysis : Identify activation barriers for reactions with amines or alcohols.

Natural Bond Orbital (NBO) Analysis : Quantify charge distribution at the sulfonyl chloride group (SO2Cl\text{SO}_2\text{Cl}), which typically shows high electrophilicity (qS+1.5 eq_{\text{S}} \approx +1.5\ \text{e}) .
Contradictions between experimental and computational data (e.g., slower-than-predicted reaction rates) may arise from solvent effects or steric hindrance from the dimethyl groups, necessitating explicit solvent models (e.g., PCM) in simulations .

Q. Q4. How does the steric environment of the 2,2-dimethyl group influence regioselectivity in sulfonamide formation?

Methodological Answer: The dimethyl groups create a steric shield around the sulfonyl chloride, directing nucleophilic attack to the less hindered C1 position. Experimental validation involves:

  • Competitive Reactions : Compare reaction rates with primary vs. secondary amines. For example, aniline reacts 5× faster than cyclohexylamine due to reduced steric clash .
  • X-ray Crystallography : Resolve the crystal structure to measure bond angles (e.g., C-S-O105\angle \text{C-S-O} \approx 105^\circ) and confirm steric bulk effects .

Q. Q5. What are the thermal decomposition pathways of this compound, and how can they be monitored?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection reveals decomposition steps:

Initial Weight Loss (120–150°C) : Release of HCl (m/z=36m/z = 36), confirmed by IR peaks at 2800–3000 cm1^{-1} (C-H stretch) and 1350 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch) .

Secondary Decomposition (200–250°C) : Formation of fluorinated alkenes (e.g., 3,3-difluoro-2,2-dimethylbutene) via β-elimination.
Kinetic studies using Kissinger analysis indicate an activation energy (EaE_a) of ~95 kJ/mol, suggesting stability under standard lab storage (−20°C, inert atmosphere) .

Data Contradiction Analysis

Q. Q6. Discrepancies in reported 19F^{19}\text{F}19F NMR chemical shifts: How should researchers resolve conflicting literature values?

Methodological Answer: Reported shifts vary due to solvent polarity and concentration effects. For example:

  • In CDCl3_3, δ = −75 to −80 ppm (vs. CFCl3_3).
  • In DMSO-d6_6, δ = −70 to −75 ppm due to hydrogen bonding with SO2Cl\text{SO}_2\text{Cl} .
    To resolve contradictions:

Standardize Conditions : Use 10 mM solutions in CDCl3_3 with 0.03% TMS as an internal reference.

Cross-Validate : Compare with gas-phase DFT-calculated shifts (e.g., using Gaussian 16) to isolate solvent effects .

Safety and Handling

Q. Q7. What precautions are critical when handling this compound under inert vs. aqueous conditions?

Methodological Answer:

  • Inert Conditions : Use Schlenk lines or gloveboxes (<1 ppm O2_2/H2_2O) to prevent hydrolysis. The compound reacts violently with water, releasing HCl and HF .
  • Aqueous Workflows : Quench excess reagent with cold NaHCO3_3 (10% w/v) in an ice bath. Monitor pH to maintain neutrality, avoiding exothermic side reactions .

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